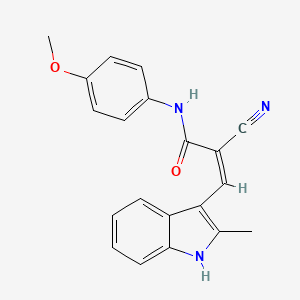

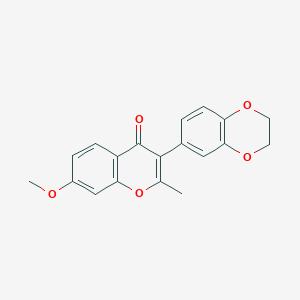

![molecular formula C13H9F3N2O4S B5641311 4-nitro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5641311.png)

4-nitro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

Vue d'ensemble

Description

This compound belongs to the class of benzenesulfonamides, characterized by the presence of a sulfonamide group attached to a benzene ring, which may be further substituted with various functional groups like nitro, amino, or halogen atoms. These compounds are widely studied for their structural properties and potential applications in chemical synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves chemoselective aromatic substitution reactions. A notable method for synthesizing N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives includes metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide, demonstrating high functional group compatibility and practical chemoselectivity (Yu et al., 2022).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the orientation of N-phenyl rings and the benzene ring of the phenylsulfonamide group. For example, in 3-Nitro-N-phenyl-4-(phenylamino)benzenesulfonamide, the N-phenyl rings are significantly twisted relative to the benzene ring, affecting the compound's physical and chemical properties (Główka et al., 1995).

Chemical Reactions and Properties

Benzenesulfonamides participate in various chemical reactions, including cyclooxygenase inhibition and hydrogen bonding. For example, the synthesis and structural determination of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a cyclooxygenase-2 inhibitor, highlights the versatility of benzenesulfonamides in medicinal chemistry (Al-Hourani et al., 2016).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives are closely related to their molecular structure. The crystal and molecular structure analyses reveal how hydrogen bonds and π–π interactions contribute to the stabilization of these compounds in solid form, influencing their melting points, solubility, and crystallinity (Mohamed-Ezzat et al., 2023).

Chemical Properties Analysis

The chemical properties of benzenesulfonamide derivatives, including reactivity and stability, are influenced by substituent effects and intermolecular interactions. Studies on novel cocrystals of benzenesulfonamide derivatives demonstrate how hydrogen bonding, including N-H...O interactions, determines the architecture of these compounds, affecting their chemical behavior and potential applications (Wzgarda-Raj et al., 2022).

Applications De Recherche Scientifique

Chemical Transformations and Applications 4-nitro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide and related compounds are involved in various chemical transformations and applications, significant in scientific research:

Polymer-Supported Synthesis :Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, are utilized as key intermediates in different chemical transformations. These include unusual rearrangements yielding a variety of privileged scaffolds, demonstrating the compound's versatility in synthetic chemistry (Fülöpová & Soural, 2015).

Electrochemical Reduction :The electrochemical reduction of benzenesulfonyl derivatives, including those with nitro substituents, has been explored in scientific research. These studies shed light on the electrochemical behavior of these compounds, revealing insights into the cathodic cleavage of the nitrobenzenesulfonyl group from aliphatic amines, and detailing the associated reduction mechanisms and product yields (Zanoni & Stradiotto, 1991).

Photochemical Studies :Investigations into the photooxidation of benzenesulfonamide derivatives have provided valuable information on the chemical pathways and products formed under irradiation. For example, the irradiation of aqueous benzenesulfonamide compounds leads to the production of nitroso- and nitro-products, with proposed mechanisms involving N-peroxide intermediates and nitro radical anions (Miller & Crosby, 1983).

Coordination Chemistry and Electronic Properties :The coordination chemistry involving this compound has been expanded with various transition metals. Crystal structures and electronic properties of complexes containing this ligand have been characterized, offering insights into the geometry, magnetic moments, and redox behavior of these complexes, further emphasizing the compound's versatility in material science and coordination chemistry (Gole et al., 2021).

Mécanisme D'action

Target of Action

Similar compounds have been known to inhibit certain enzymes involved in drug metabolism, such as cytochrome p450 enzymes .

Mode of Action

It’s suggested that the compound might interact with its targets, potentially leading to changes in their function .

Result of Action

Similar compounds have been shown to have anti-inflammatory and antitumor effects .

Propriétés

IUPAC Name |

4-nitro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O4S/c14-13(15,16)9-2-1-3-10(8-9)17-23(21,22)12-6-4-11(5-7-12)18(19)20/h1-8,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDRKUYDDXPNQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4S*)-1-[(4-fluorobenzyl)sulfonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5641233.png)

![N-cyclopropyl-N-[(2E)-3-phenyl-2-propen-1-yl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5641243.png)

![N-methyl-N-[3-(methylthio)benzyl]pyrimidin-4-amine](/img/structure/B5641246.png)

![N-{rel-(3R,4S)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide hydrochloride](/img/structure/B5641251.png)

![5-{[3-(benzyloxy)-1-piperidinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5641293.png)

![N-[(1-ethyl-1H-indazol-3-yl)methyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5641312.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5641318.png)

![1,3-dimethyl-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5641321.png)

![3,6-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5641328.png)